Ethyl 3-cyano-2-hydroxy-6-(2-methylpropyl)pyridine-4-carboxylate Ethyl 3-cyano-2-hydroxy-6-(2-methylpropyl)pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 100616-10-2
VCID: VC2865300
InChI: InChI=1S/C13H16N2O3/c1-4-18-13(17)10-6-9(5-8(2)3)15-12(16)11(10)7-14/h6,8H,4-5H2,1-3H3,(H,15,16)
SMILES: CCOC(=O)C1=C(C(=O)NC(=C1)CC(C)C)C#N
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol

Ethyl 3-cyano-2-hydroxy-6-(2-methylpropyl)pyridine-4-carboxylate

CAS No.: 100616-10-2

Cat. No.: VC2865300

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-cyano-2-hydroxy-6-(2-methylpropyl)pyridine-4-carboxylate - 100616-10-2

Specification

CAS No. 100616-10-2
Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
IUPAC Name ethyl 3-cyano-6-(2-methylpropyl)-2-oxo-1H-pyridine-4-carboxylate
Standard InChI InChI=1S/C13H16N2O3/c1-4-18-13(17)10-6-9(5-8(2)3)15-12(16)11(10)7-14/h6,8H,4-5H2,1-3H3,(H,15,16)
Standard InChI Key FIUANZMYYAKNAE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=O)NC(=C1)CC(C)C)C#N
Canonical SMILES CCOC(=O)C1=C(C(=O)NC(=C1)CC(C)C)C#N

Introduction

Chemical Structure and Properties

Ethyl 3-cyano-2-hydroxy-6-(2-methylpropyl)pyridine-4-carboxylate contains a pyridine ring backbone with four distinct functional groups: a cyano group, a hydroxyl group, an ethyl ester group, and a 2-methylpropyl (isobutyl) substituent. This unique arrangement contributes to the compound's chemical behavior and potential reactivity patterns.

Basic Identification and Properties

The compound is characterized by the following properties:

Table 1: Basic Chemical Properties

PropertyValue
CAS Number100616-10-2
Molecular FormulaC₁₃H₁₆N₂O₃
Molecular Weight248.28 g/mol
IUPAC NameEthyl 3-cyano-6-(2-methylpropyl)-2-oxo-1H-pyridine-4-carboxylate
AppearanceNot specified in available data

Structural Identifiers

The compound can be uniquely identified using various chemical notation systems, which are essential for database searches and compound verification.

Table 2: Structural Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C13H16N2O3/c1-4-18-13(17)10-6-9(5-8(2)3)15-12(16)11(10)7-14/h6,8H,4-5H2,1-3H3,(H,15,16)
Standard InChIKeyFIUANZMYYAKNAE-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(C(=O)NC(=C1)CC(C)C)C#N
PubChem Compound ID71758272

The structural configuration indicates that the compound exists in its tautomeric form as ethyl 3-cyano-6-(2-methylpropyl)-2-oxo-1H-pyridine-4-carboxylate, where the hydroxyl group at position 2 is represented in its keto form.

Electronic and Structural Features

The pyridine core provides aromaticity and electron deficiency at the nitrogen position, while the cyano group at position 3 acts as a strong electron-withdrawing group. The hydroxyl group (in its tautomeric keto form) at position 2 can participate in hydrogen bonding and may influence the compound's solubility and reactivity. The ethyl ester group at position 4 provides additional functionality for potential derivatization, and the 2-methylpropyl group at position 6 contributes hydrophobicity.

ApproachKey ReagentsFeatures
Condensation ReactionCyanoacetamide derivatives, aldehydesForms the pyridine core with cyano functionality
Click ChemistryTriazole precursors (for related compounds)Used in synthesis of related pyridine derivatives
Multi-component ReactionAldehydes, active methylene compounds, nitrogen donorsOne-pot approach to form substituted pyridines

For comparison, related compounds such as methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and ethyl 3-cyano-2-hydroxy-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylate have been synthesized through carefully controlled reactions involving appropriate precursors .

Chemical Reactivity

Key Reactive Centers

The compound's structure suggests several centers of reactivity:

  • The cyano group (electrophilic site)

  • The hydroxyl/oxo group (nucleophilic site)

  • The ester functionality (susceptible to hydrolysis)

  • The pyridine nitrogen (basic site)

Reactive SitePotential ReactionPossible Product Type
Cyano GroupHydrolysisAmide or carboxylic acid
Ester GroupHydrolysis/TransesterificationCarboxylic acid/Different ester
Hydroxyl/Oxo GroupNucleophilic substitutionEthers or modified derivatives
Pyridine RingElectrophilic/Nucleophilic substitutionRing-modified derivatives

These transformations could lead to various derivatives with potentially different chemical and biological properties.

Comparative Analysis with Related Compounds

Understanding Ethyl 3-cyano-2-hydroxy-6-(2-methylpropyl)pyridine-4-carboxylate in the context of similar compounds can provide insights into its potential properties and applications.

Structural Comparison with Related Compounds

Table 5: Comparative Analysis of Related Pyridine Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Ethyl 3-cyano-2-hydroxy-6-(2-methylpropyl)pyridine-4-carboxylateC₁₃H₁₆N₂O₃248.28 g/mol2-methylpropyl at position 6
Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylateC₉H₈N₂O₃192.17 g/molMethyl at position 6, methyl ester instead of ethyl ester
Ethyl 3-cyano-2-hydroxy-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine-4-carboxylateC₁₂H₁₁N₅O₃273.25 g/mol1-methyl-1H-1,2,3-triazol-4-yl at position 6

The comparison shows that these compounds share the core 3-cyano-2-hydroxy/oxo-pyridine-4-carboxylate scaffold but differ in the substituent at position 6 and the ester group. These structural variations can significantly affect their chemical and potential biological properties .

Functional Group Impact Analysis

The different substituents at position 6 can influence:

  • Lipophilicity and hydrophilicity balance

  • Steric hindrance effects

  • Electronic properties of the pyridine ring

  • Potential binding interactions with biological targets

For instance, the 2-methylpropyl group in our target compound provides greater hydrophobicity compared to the methyl group in the related compound, while the triazole-containing derivative introduces additional hydrogen bonding capabilities.

Research Gaps and Future Directions

Current literature appears to have limited information on specific applications and detailed synthesis procedures for Ethyl 3-cyano-2-hydroxy-6-(2-methylpropyl)pyridine-4-carboxylate. This suggests several potential research directions:

  • Development of efficient and scalable synthetic routes

  • Exploration of its potential biological activities

  • Investigation of structure-activity relationships through systematic modification

  • Application as a building block for more complex molecules with potential pharmacological value

  • Detailed spectroscopic characterization and structural confirmation studies

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